5-H-Amiloride

Description

The exact mass of the compound 3-Amino-6-chloro-n-(diaminomethylidene)pyrazine-2-carboxamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

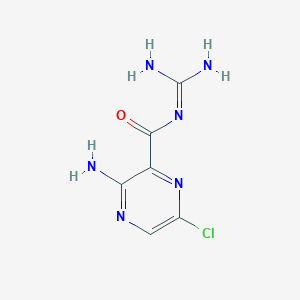

IUPAC Name |

3-amino-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN6O/c7-2-1-11-4(8)3(12-2)5(14)13-6(9)10/h1H,(H2,8,11)(H4,9,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIMHPOSZRUADS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)N)C(=O)N=C(N)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50923311 |

Source

|

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-87-8 |

Source

|

| Record name | 3-Amino-N-(aminoiminomethyl)-6-chloro-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1203-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5H-Amiloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001203878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-N-carbamimidoyl-6-chloropyrazine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50923311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Differentiating 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) and Amiloride for Researchers and Drug Development Professionals

In the landscape of ion channel and transporter pharmacology, the pyrazine-based compounds Amiloride and its analog, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA), are indispensable tools. However, their distinct pharmacological profiles necessitate a nuanced understanding to ensure their appropriate application in research and drug development. This guide provides a comprehensive technical overview of the core differences between these two molecules, delving into their mechanisms of action, structure-activity relationships, and practical applications in experimental settings.

Core Distinction: A Tale of Two Transporters

The fundamental difference between Amiloride and EIPA lies in their primary molecular targets. While both are structurally related, subtle modifications to the amiloride scaffold dramatically shift their inhibitory potency and selectivity.

-

Amiloride: Primarily functions as a blocker of the Epithelial Sodium Channel (ENaC) .[1][2][3][4][5][6][7][8] It is clinically used as a potassium-sparing diuretic, exerting its effect by inhibiting sodium reabsorption in the distal nephron of the kidney.[1][3][4][6][7][8][9] At higher concentrations, Amiloride can also inhibit the Na+/H+ exchanger (NHE) and the Na+/Ca2+ exchanger, but with significantly lower affinity compared to its action on ENaC.[10]

-

5-(N-ethyl-N-isopropyl)-Amiloride (EIPA): In stark contrast, EIPA is a potent and selective inhibitor of the Sodium-Hydrogen Exchanger (NHE) , particularly the NHE1 isoform.[11][12][13][14][15][16] This enhanced potency and selectivity for NHE is a direct result of the addition of ethyl and isopropyl groups to the 5-amino position of the pyrazine ring.[15][17][18] EIPA is widely used as a research tool to investigate the physiological and pathophysiological roles of NHE, including intracellular pH regulation, cell volume control, and cell proliferation.[13][19][20]

This fundamental divergence in their primary targets dictates their application in experimental biology and their potential therapeutic uses.

Unraveling the Molecular Mechanisms

Amiloride's Blockade of the Epithelial Sodium Channel (ENaC)

Amiloride's mechanism of action on ENaC involves a direct, reversible blockade of the channel pore.[4] It acts on the luminal side of epithelial cells, preventing the influx of sodium ions.[3][4] This inhibition of sodium reabsorption leads to a mild increase in sodium and water excretion, while simultaneously reducing the driving force for potassium secretion, thus "sparing" potassium.[1][2][3]

The interaction is thought to involve the guanidinium group of amiloride plugging the external vestibule of the ENaC pore. The structure-activity relationship studies have shown that modifications to the pyrazine ring and the acylguanidine group can significantly alter the blocking kinetics.[21][22][23]

Signaling Pathway: Amiloride's Effect on Renal Epithelial Cells

Caption: Amiloride blocks ENaC on the apical membrane, inhibiting Na+ reabsorption and indirectly reducing K+ secretion.

EIPA's Potent Inhibition of the Sodium-Hydrogen Exchanger (NHE)

EIPA acts as a potent, competitive inhibitor of the Na+/H+ exchanger, primarily by interacting with the external Na+ binding site.[15] The bulky and hydrophobic ethyl and isopropyl groups on the 5-amino position of EIPA are crucial for its high affinity for NHE, particularly the ubiquitously expressed NHE1 isoform.[17][18]

By blocking NHE, EIPA prevents the extrusion of intracellular protons in exchange for extracellular sodium ions. This leads to intracellular acidification and a decrease in cytosolic sodium concentration, impacting a variety of cellular processes, including cell proliferation, migration, and apoptosis.[13][19][20]

Signaling Pathway: EIPA's Inhibition of NHE1 and Downstream Effects

Caption: EIPA potently inhibits NHE1, leading to intracellular acidification and subsequent effects on cellular processes.

Quantitative Comparison: A Head-to-Head Analysis

To facilitate experimental design and data interpretation, the following table summarizes the key quantitative differences between Amiloride and EIPA.

| Feature | Amiloride | 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) |

| Primary Target | Epithelial Sodium Channel (ENaC)[1][5] | Sodium-Hydrogen Exchanger (NHE)[11][12] |

| Chemical Formula | C₆H₈ClN₇O[24] | C₁₁H₁₈ClN₇O[11][25] |

| Molecular Weight | 229.6 g/mol (anhydrous) | 299.8 g/mol [11][25] |

| Potency (IC₅₀/Kᵢ) | ENaC: ~0.1 µM[5] | NHE1: Kᵢ = 0.02 µM[11][14] |

| Selectivity | Selective for ENaC over NHE at lower concentrations. | Highly selective for NHE over ENaC. |

| Clinical Use | Potassium-sparing diuretic for hypertension and heart failure.[4][6] | Primarily a research tool; not for human or veterinary use.[11] |

| Common Experimental Concentration | 1-10 µM (for ENaC inhibition) | 5-10 µM (for NHE inhibition)[11][14] |

Experimental Protocols: Differentiating Amiloride and EIPA Activity

The distinct pharmacological profiles of Amiloride and EIPA allow for their use in specific experimental contexts to dissect the roles of ENaC and NHE.

Protocol: Measuring Intracellular pH to Assess NHE Activity

This protocol outlines a standard method for measuring intracellular pH (pHi) changes in response to an acid load and the subsequent recovery mediated by NHE, which can be inhibited by EIPA.

Materials:

-

Cultured cells of interest grown on glass coverslips

-

BCECF-AM (pH-sensitive fluorescent dye)

-

HEPES-buffered saline (HBS)

-

NH₄Cl solution (for acid loading)

-

EIPA stock solution (in DMSO)

-

Fluorescence microscope with a ratiometric imaging system

Procedure:

-

Cell Loading: Incubate cells with 2-5 µM BCECF-AM in HBS for 30-60 minutes at 37°C.

-

Baseline Measurement: Mount the coverslip on the microscope stage and perfuse with HBS. Record the baseline fluorescence ratio (e.g., 490nm/440nm excitation, 535nm emission).

-

Acid Loading: Perfuse the cells with a solution containing 20 mM NH₄Cl in HBS for 5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH₄Cl.

-

pHi Recovery: Switch the perfusion back to HBS and monitor the recovery of pHi back to baseline. This recovery is primarily mediated by NHE activity.

-

Inhibition with EIPA: Repeat the acid loading and recovery protocol in the presence of 10 µM EIPA. The rate of pHi recovery should be significantly reduced in the presence of the inhibitor.

-

Data Analysis: Calibrate the fluorescence ratios to pHi values using a standard nigericin/high K+ calibration method. Compare the rates of pHi recovery in the presence and absence of EIPA.

Experimental Workflow: Intracellular pH Measurement

Caption: Workflow for assessing NHE activity using a pH-sensitive dye and EIPA.

Protocol: Short-Circuit Current Measurement to Assess ENaC Activity

This protocol describes the use of an Ussing chamber to measure short-circuit current (Isc) across an epithelial monolayer, which is a direct measure of net ion transport. Amiloride is used to specifically inhibit the ENaC-mediated component of the Isc.

Materials:

-

Epithelial cell monolayer grown on permeable supports (e.g., Transwell inserts)

-

Ussing chamber system

-

Ringer's solution

-

Amiloride stock solution (in water or DMSO)

-

Forskolin and IBMX (optional, to stimulate Cl- secretion)

Procedure:

-

Mounting: Mount the permeable support containing the cell monolayer in the Ussing chamber, separating the apical and basolateral chambers.

-

Equilibration: Fill both chambers with pre-warmed Ringer's solution and allow the system to equilibrate.

-

Baseline Isc: Clamp the transepithelial voltage to 0 mV and measure the baseline short-circuit current (Isc). This represents the net ion transport across the epithelium.

-

Amiloride Inhibition: Add Amiloride to the apical chamber to a final concentration of 10 µM. The amiloride-sensitive Isc is the component of the current that is inhibited by amiloride and represents the activity of ENaC.

-

(Optional) Stimulation and further inhibition: After amiloride addition, you can stimulate other transport processes (e.g., CFTR-mediated Cl- secretion with forskolin and IBMX) to further characterize the epithelial transport properties.

-

Data Analysis: Calculate the amiloride-sensitive Isc by subtracting the Isc after amiloride addition from the baseline Isc.

Conclusion: Choosing the Right Tool for the Job

References

-

Amiloride - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

-

What is the mechanism of Amiloride Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Wang, B. Y., Shen, H. T., Lee, Y. L., Chien, P. J., & Chang, W. W. (2023). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. American journal of cancer research, 13(10), 4721–4733. Retrieved from [Link]

-

Li, J. H., & Lindemann, B. (1983). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of membrane biology, 76(3), 235–251. Retrieved from [Link]

-

Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56. Retrieved from [Link]

-

Li, J. H., Cragoe, E. J., Jr, & Lindemann, B. (1985). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of membrane biology, 83(1-2), 45–56. Retrieved from [Link]

-

Mechanism of Action of Amiloride - Pharmacy Freak. (2025, October 10). Retrieved from [Link]

-

David, P., Ifrah, S., & Karlish, S. J. (1995). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. The Journal of biological chemistry, 270(48), 28647–28654. Retrieved from [Link]

-

Bob-Manuel, T., & Toto, R. D. (2007). Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride. American journal of hypertension, 20(1), 113–120. Retrieved from [Link]

-

Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]

-

Amiloride Hydrochloride Tablets, USP - dailymed.nlm.nih.gov. (2004, August 9). Retrieved from [Link]

-

Amiloride - Wikipedia. (n.d.). Retrieved from [Link]

-

Aita, K., Endo, K., Oue, N., Yasui, W., & Fujimoto, M. (2012). An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways. Cellular physiology and biochemistry : international journal of experimental cellular physiology, biochemistry, and pharmacology, 30(5), 1241–1253. Retrieved from [Link]

-

Amiloride: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved from [Link]

-

Kleyman, T. R., & Cragoe, E. J., Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. Retrieved from [Link]

-

What is Amiloride Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]

-

Stock, C., & Schwab, A. (2011). Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty?. International journal of cancer, 129(9), 2051–2061. Retrieved from [Link]

-

Sinha, A. D., & Agarwal, R. (2020). Amiloride: A review. Journal of the renin-angiotensin-aldosterone system : JRAAS, 21(4), 1470320320975893. Retrieved from [Link]

-

Bai, L., Wang, F., Zhang, F., Liu, M., Li, Y., & Dong, Z. (2010). Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer letters, 295(2), 198–204. Retrieved from [Link]

-

Masereel, B., Pochet, L., & Laeckmann, D. (2003). An overview of inhibitors of Na(+)/H(+) exchanger. European journal of medicinal chemistry, 38(6), 547–554. Retrieved from [Link]

Sources

- 1. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Amiloride Hydrochloride? [synapse.patsnap.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amiloride - Wikipedia [en.wikipedia.org]

- 6. What is Amiloride Hydrochloride used for? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Amiloride: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.hres.ca [pdf.hres.ca]

- 10. Epithelial sodium channel inhibition in cardiovascular disease. A potential role for amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-(N-ethyl-N-isopropyl)-Amiloride | CAS 1154-25-2 | Cayman Chemical | Biomol.de [biomol.com]

- 15. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. drugs.com [drugs.com]

- 25. 5-(N-Ethyl-N-isopropyl) amiloride | 1154-25-2 | FE16546 [biosynth.com]

5-H-Amiloride mechanism of inaction

An In-Depth Technical Guide to the Core Mechanism of Action of 5-(N-ethyl-N-isopropyl)amiloride (EIPA)

Abstract

5-(N-ethyl-N-isopropyl)amiloride, commonly known as EIPA, is a cornerstone pharmacological tool in the study of cellular ion transport and pH regulation. As a potent derivative of the diuretic amiloride, EIPA offers significantly enhanced affinity and selectivity for the Na+/H+ exchanger (NHE) family of proteins, particularly the ubiquitously expressed NHE1 isoform.[1][2] The capacity of EIPA to induce intracellular acidification by blocking proton extrusion has made it an invaluable agent for dissecting the myriad of physiological and pathological processes governed by NHE activity. This guide provides a comprehensive technical overview of EIPA's primary mechanism of action, the downstream cellular consequences of NHE inhibition, its known off-target effects, and detailed protocols for its experimental application. By synthesizing mechanistic insights with practical methodologies, this document serves as an authoritative resource for professionals leveraging EIPA in their research endeavors.

The Genesis of a Potent NHE Inhibitor: From Amiloride to EIPA

The journey to EIPA began with amiloride, a potassium-sparing diuretic that was incidentally found to inhibit the Na+/H+ exchanger.[1][3] However, amiloride's potency against NHE was modest, necessitating a search for more effective analogs.[1] Through systematic structure-activity relationship (SAR) studies, it was discovered that substitutions at the 5-amino group of the amiloride pyrazine ring dramatically increased inhibitory potency.[2] The addition of N-ethyl and N-isopropyl groups yielded EIPA, a compound with orders of magnitude greater affinity for NHE than its parent molecule, cementing its role as a preferred inhibitor in research settings.[2][4]

Primary Mechanism of Action: Potent Inhibition of the Na+/H+ Exchanger (NHE)

The principal molecular target of EIPA is the Na+/H+ exchanger, a family of integral membrane proteins that mediate the electroneutral exchange of one extracellular sodium ion (Na+) for one intracellular proton (H+).[5][6] This transport is vital for maintaining intracellular pH (pHi), regulating cell volume, and controlling cellular sodium homeostasis.[6][7]

EIPA exerts its inhibitory effect by competing with sodium ions for the external ion-binding site on the transporter. By blocking this exchange, EIPA prevents the extrusion of protons from the cell, leading to a progressive decrease in intracellular pH, a phenomenon known as intracellular acidification.[8]

Isoform Selectivity

The NHE family comprises several isoforms with distinct tissue distributions and physiological roles. EIPA exhibits a marked preference for the NHE1 isoform, which is ubiquitously expressed and plays a critical "housekeeping" role in most mammalian cells.[2][6] Its potency against other isoforms varies, a crucial consideration for experimental design.

| NHE Isoform | Inhibition Constant (Kᵢ / IC₅₀) | Reference |

| NHE1 | Kᵢ: 0.02 µM | [4] |

| NHE2 | Kᵢ: 0.5 µM | [4] |

| NHE3 | Kᵢ: 2.4 µM | [4] |

| NHE4 | IC₅₀: ≥10 µM | [4] |

| NHE5 | Kᵢ: 0.42 µM | [4] |

| NHE7 | Effective at µM concentrations | [9] |

Table 1: Comparative inhibitory potency of EIPA across various human Na+/H+ exchanger isoforms. The low nanomolar Kᵢ for NHE1 underscores its high potency for this ubiquitously expressed isoform.

Diagram 2: Workflow for Measuring NHE1 Activity.

Protocol: Transwell Cell Migration (Boyden Chamber) Assay

This assay quantifies the effect of EIPA on the migratory capacity of cells.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the underside of the membrane, where they can be stained and counted. [10] Step-by-Step Methodology:

-

Preparation: Rehydrate Transwell inserts (e.g., 8.0 µm pore size) with serum-free medium.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.

-

Cell Seeding: Resuspend serum-starved cells in serum-free medium with either vehicle (e.g., DMSO) or the desired concentration of EIPA. Seed the cells into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period determined by the cell type's migration rate (e.g., 16-24 hours).

-

Fixation and Staining: Remove the non-migrated cells from the top side of the membrane with a cotton swab. Fix the migrated cells on the bottom side of the membrane with methanol and stain with a solution like 0.5% crystal violet.

-

Quantification: Elute the stain and measure the absorbance with a plate reader, or count the number of migrated cells in several fields of view under a microscope.

-

Analysis: Compare the number of migrated cells in the EIPA-treated group to the vehicle control group to determine the extent of migration inhibition.

Conclusion

5-(N-ethyl-N-isopropyl)amiloride is a powerful and selective inhibitor of the Na+/H+ exchanger, primarily isoform NHE1. Its mechanism of action—the blockade of proton extrusion leading to intracellular acidification—has profound consequences on a multitude of cellular functions, from proliferation and migration to metabolism and endocytosis. While its utility in dissecting these processes is undisputed, a rigorous understanding of its dose-dependent off-target effects is critical for the design of clean, interpretable experiments. By employing validated protocols and maintaining a critical perspective on its limitations, researchers can continue to leverage EIPA to uncover fundamental insights into cellular physiology and disease.

References

-

5-(N-ethyl-N-isopropyl)-Amiloride (CAS 1154-25-2) - Cayman Chemical.

-

Application of Electrophysiology Measurement to Study the Activity of Electro-Neutral Transporters - PubMed.

-

Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - American Physiological Society Journal.

-

Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PubMed.

-

EIPA (L593754) Macropinocytosis Inhibitor - Selleck Chemicals.

-

EIPA | TRPP Channels - Tocris Bioscience.

-

Application of Electrophysiology Measurement to Study the Activity of Electro-Neutral Transporters - PMC - NIH.

-

EIPA cytotoxicity and off-target effects in research - Benchchem.

-

An inhibitor of Na(+)/H(+) exchanger (NHE), ethyl-isopropyl amiloride (EIPA), diminishes proliferation of MKN28 human gastric cancer cells by decreasing the cytosolic Cl(-) concentration via DIDS-sensitive pathways - PubMed.

-

EIPA-mediated cytotoxicity involves DNA-damage, ER-stress,... - ResearchGate.

-

Amiloride and 5-(N-ethyl-N-isopropyl) amiloride inhibit medium acidification and glucose metabolism by the fission yeast Schizosaccharomyces pombe - PubMed.

-

An Inhibitor of Na+/H+ Exchanger (NHE), Ethyl-Isopropyl Amiloride (EIPA), Diminishes Proliferation of MKN28 Human Gastric Cancer Cells by Decreasing the Cytosolic Cl- Concentration via DIDS-Sensitive Pathways | Cellular Physiology and Biochemistry | Karger Publishers.

-

EIPA [5-(N-ethyl-N-isopropyl)-amiloride], a broad inhibitor of the... - ResearchGate.

-

Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl) - NIH.

-

The Mechanism of Protection From 5 (N-ethyl-N-isopropyl)amiloride Differs From That of Ischemic Preconditioning in Rabbit Heart - PubMed.

-

The Genesis of a Key Na+/H+ Exchanger Inhibitor: A Technical History of 5-(N-ethyl-N-isopropyl)amiloride (EIPA) - Benchchem.

-

CARMIL1-AA selectively inhibits macropinocytosis while sparing autophagy.

-

Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - NIH.

-

The Effect of Small Molecule Pharmacological Agents on the Triterpenoid Saponin Induced Endolysosomal Escape of Saporin and a Saporin-Based Immunotoxin in Target Human Lymphoma Cells - PMC - NIH.

-

Neural electrophysiology: Measuring how neurons communicate - CytoTronics.

-

Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - NIH.

-

The macropinocytosis inhibitor EIPA reduces nuclear b-catenin levels... - ResearchGate.

-

Cloning and characterization of Na(+)/H(+) Exchanger isoforms NHE2 and NHE3 from the gill of Pacific dogfish Squalus suckleyi - PubMed.

-

Inhibition of macropinocytosis by EIPA inhibits Ad2 escape from... - ResearchGate.

-

An overview of inhibitors of Na(+)/H(+) exchanger - PubMed.

-

Amino Acid‐Starved Cancer Cells Utilize Macropinocytosis and Ubiquitin‐Proteasome System for Nutrient Acquisition - PMC - NIH.

-

Effect of the Na /H exchange (NHE)-1 inhibitors (EIPA and cariporide)... - ResearchGate.

-

In vitro and in vivo pharmacology of a structurally novel Na+-H+ exchange inhibitor, T-162559 - PMC - NIH.

-

Identifying a Role for the Sodium Hydrogen Exchanger Isoform 1 in Idiopathic Pulmonary Fibrosis: A Potential Strategy to Modulate Profibrotic Pathways - PubMed Central.

-

Functional Characterization Of Na+/H+ Exchangers Of Intracellular Compartments l Protocol Preview - YouTube.

-

Na+/H+ Exchanger Inhibitors Products - R&D Systems.

-

Amiloride HCl | Sodium Channel inhibitor | CAS 2016-88-8 - Selleck Chemicals.

-

Enhanced Na+/H+ Exchange Activity Contributes to the Pathogenesis of Muscular Dystrophy via Involvement of P2 Receptors - PubMed Central.

-

Na+/H+ Exchange Activity in the Plasma Membrane of Arabidopsis - PMC - NIH.

-

Amiloride HCl dihydrate | Sodium Channel inhibitor | CAS 17440-83-4 - Selleck Chemicals.

-

(PDF) Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - ResearchGate.

-

Na+/H+ exchangers: physiology and link to hypertension and organ ischemia - PMC - NIH.

-

Electrophysiological Techniques | International Physiology Journal - Open Access Pub.

-

Using High-Density Electrophysiological Recordings to Investigate Neural Mechanisms.

-

An Enigma No More? Is ME/CFS an Acquired Muscle Myopathy Disease? - Health Rising.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An overview of inhibitors of Na(+)/H(+) exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Application of Electrophysiology Measurement to Study the Activity of Electro-Neutral Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. healthrising.org [healthrising.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cellular Migration and Invasion Uncoupled: Increased Migration Is Not an Inexorable Consequence of Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

5-H-Amiloride: A Functional Analysis of its Interaction with the Epithelial Sodium Channel (ENaC)

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of the Epithelial Sodium Channel (ENaC)

The Epithelial Sodium Channel (ENaC) is a cornerstone of sodium homeostasis in the body, playing a pivotal role in regulating extracellular fluid volume and, consequently, blood pressure.[1][2][3][4] This ion channel, located in the apical membrane of epithelial cells in various tissues including the kidneys, lungs, colon, and sweat glands, facilitates the reabsorption of sodium ions.[5][6] ENaC is a heterotrimeric protein composed of α, β, and γ subunits, which assemble to form a highly selective pore for sodium ions.[2][5][6][7] The activity of ENaC is tightly regulated by a variety of factors, including hormones like aldosterone and proteases.[3][8]

Given its central role in sodium balance, ENaC has emerged as a significant therapeutic target. Dysregulation of ENaC activity is implicated in several pathological conditions. Gain-of-function mutations can lead to conditions like Liddle's syndrome, a rare form of hereditary hypertension, while its overactivity can contribute to fluid retention in heart failure.[4][9] Conversely, in conditions like cystic fibrosis, hyperactive ENaC contributes to the dehydration of airway surfaces.[10] Therefore, the development of specific ENaC blockers is of considerable interest in pharmacotherapy.[11]

Amiloride: The Prototypical ENaC Blocker

Amiloride is a potassium-sparing diuretic that functions by directly blocking the ENaC.[9][12][13] It is a well-established pharmacological tool for studying ENaC function and a clinically used medication for managing hypertension and heart failure.[11][13] Amiloride acts by binding to a site within the extracellular pore of the channel, physically occluding the passage of sodium ions.[3] The affinity of amiloride for ENaC is in the submicromolar range, making it a potent inhibitor.[14]

However, amiloride is not entirely specific for ENaC. At higher concentrations, it can inhibit other ion transporters, such as the Na+/H+ exchanger and the Na+/Ca2+ exchanger, leading to potential off-target effects.[12][15] This has spurred the development of amiloride analogs with improved specificity and potency for ENaC.

The Structure-Activity Relationship of Amiloride Analogs: The Significance of the 5-Amino Group

The quest for more specific and potent ENaC blockers has led to extensive research into the structure-activity relationship (SAR) of amiloride and its derivatives. These studies have revealed that specific chemical moieties on the amiloride molecule are critical for its interaction with ENaC. One of the most crucial of these is the amino group at the 5-position of the pyrazine ring.

Research has demonstrated that modifications to this 5-amino group significantly impact the binding affinity and blocking efficacy of amiloride analogs. Replacement of the 5-amino group with hydrogen, which results in the compound 5-H-Amiloride (also known as 5-Deaminoamiloride), has been shown to alter both the on-rate and off-rate of the blocker's interaction with the ENaC pore. This suggests a substantial disruption of the binding kinetics and a consequent reduction in blocking activity.

This compound: An Inactive Analog

Based on the established structure-activity relationships of amiloride derivatives, this compound is categorized as an inactive analog concerning ENaC blockade. The removal of the 5-amino group is a critical modification that abrogates its ability to effectively inhibit the channel. Commercially available this compound is often marketed as an "inactive Amiloride analogue," a designation supported by the foundational SAR studies.[16]

Experimental Protocols for Assessing ENaC Function

To experimentally verify the functional activity of a compound like this compound on ENaC, several well-established techniques can be employed. The choice of method depends on the specific research question and the experimental system.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This is a widely used method for heterologously expressing and characterizing ion channels.

Step-by-Step Methodology:

-

Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.

-

cRNA Injection: Inject cRNA encoding the α, β, and γ subunits of ENaC into the oocytes.

-

Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard bathing solution.

-

Impale the oocyte with two microelectrodes, one for voltage clamping and the other for current recording.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

-

Record the baseline whole-cell current.

-

-

Compound Application: Perfuse the chamber with a solution containing the test compound (e.g., this compound) at various concentrations.

-

Data Analysis: Measure the change in the whole-cell current in the presence of the compound. A functional blocker like amiloride will cause a significant reduction in the inward sodium current. For an inactive compound like this compound, no significant change in current is expected.

Ussing Chamber Electrophysiology with Polarized Epithelial Monolayers

This technique is ideal for studying ion transport across intact epithelial tissues or cultured epithelial cell monolayers.[17][18]

Step-by-Step Methodology:

-

Cell Culture: Culture epithelial cells (e.g., mpkCCD, A549) on permeable supports until a confluent and polarized monolayer is formed.

-

Mounting in Ussing Chamber: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.

-

Electrophysiological Measurement:

-

Fill both compartments with appropriate physiological solutions and maintain at 37°C.

-

Use Ag/AgCl electrodes connected to a voltage-clamp amplifier to measure the transepithelial voltage and short-circuit current (Isc).

-

The Isc is a measure of net ion transport across the epithelium.

-

-

Compound Application: Add the test compound (e.g., this compound) to the apical chamber.

-

Data Analysis: A functional ENaC blocker will cause a rapid decrease in the Isc. An inactive compound will not elicit a significant change in the Isc. Amiloride is typically added at the end of the experiment to determine the total ENaC-mediated current.

Data Presentation

| Compound | Target | IC50 (µM) | Functional Effect |

| Amiloride | ENaC | ~0.1 - 1 | Potent Blocker |

| This compound | ENaC | Not Applicable | Inactive |

Visualizations

ENaC Signaling Pathway and Amiloride Blockade

Caption: Amiloride physically blocks the ENaC pore, preventing sodium influx.

Experimental Workflow for ENaC Blocker Screening

Sources

- 1. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amiloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. researchgate.net [researchgate.net]

- 6. On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Amiloride sensitive sodium channels (ENaC) and their regulation by proteases] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE [pixorize.com]

- 10. Amiloride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. AMILORIDE HYDROCHLORIDE TABLETS, USP [dailymed.nlm.nih.gov]

- 12. What are Amiloride sensitive sodium channel inhibitors and how do they work? [synapse.patsnap.com]

- 13. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Amiloride - Wikipedia [en.wikipedia.org]

- 16. The Epithelial Sodium Channel—An Underestimated Drug Target [mdpi.com]

- 17. apexbt.com [apexbt.com]

- 18. ahajournals.org [ahajournals.org]

An In-depth Technical Guide to 5-(N,N-Hexamethylene)amiloride (HMA)

Abstract

5-(N,N-Hexamethylene)amiloride (HMA), a potent derivative of amiloride, has emerged as a critical tool in biomedical research.[1][2][3] Initially recognized for its powerful inhibitory effects on the Na+/H+ exchanger (NHE), its utility has expanded significantly.[1][2][4][5][] This guide provides a comprehensive technical overview of HMA, detailing its chemical structure, physicochemical properties, and complex pharmacology. We will explore its primary mechanism of action related to intracellular pH (pHi) regulation and its diverse effects on other molecular targets, including viral ion channels and cancer-related enzymes. This document synthesizes field-proven insights and experimental data to serve as an authoritative resource for professionals leveraging HMA in cancer, virology, and cell biology research.

Core Chemical and Physical Identity

5-(N,N-hexamethylene)amiloride, often abbreviated as HMA, is a synthetic pyrazine derivative of amiloride.[3][7] The key structural modification is the replacement of the two amino hydrogens at the N-5 position with a hexamethylene group, which forms a seven-membered azepane ring.[3] This substitution significantly enhances its lipophilicity and potency against specific targets compared to its parent compound, amiloride.[8]

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties of HMA is provided below for easy reference in experimental design and data interpretation.

| Property | Data | Source(s) |

| IUPAC Name | 3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | [3] |

| Synonyms | HMA, Hexamethylene amiloride, HMA-5 | [1][3][9] |

| CAS Number | 1428-95-1 | [1][3][9] |

| Molecular Formula | C₁₂H₁₈ClN₇O | [3][9] |

| Molecular Weight | 311.77 g/mol | [3][][9] |

| Purity | ≥98% (Typical for commercial sources) | [9] |

| Appearance | Crystalline solid | [9] |

| λmax | 232, 295, 375 nm | [9] |

| Solubility | DMSO: 10 mg/mL; DMF: 3 mg/mL; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/mL | [9] |

| Storage | Store at -20°C for long-term stability (≥ 4 years) | [9] |

Mechanism of Action: From Ion Exchange to Pleiotropic Effects

HMA's biological activities are diverse, stemming from its ability to interact with multiple protein targets. While it is most renowned as an NHE inhibitor, its effects on other channels and enzymes are critical for a complete understanding of its pharmacological profile.

Primary Target: Na+/H+ Exchanger (NHE) Inhibition

The primary and most potent action of HMA is the inhibition of the Na+/H+ exchanger, particularly the NHE1 isoform, which is central to regulating intracellular pH (pHi).[1][10][11]

-

Causality of Action : NHE1 functions to extrude a single intracellular proton in exchange for one extracellular sodium ion.[12] This process is vital for maintaining pHi within a narrow physiological range, especially in highly proliferative cells like cancer cells, which often exhibit elevated metabolic rates and proton production.

-

Inhibitory Effect : HMA potently blocks this exchange.[1][5] By preventing proton extrusion, HMA administration leads to a rapid and sustained decrease in intracellular pH, effectively inducing intracellular acidification.[1][2][5][] This disruption of pH homeostasis is a key trigger for its downstream cytotoxic effects.

Caption: HMA-mediated inhibition of the NHE1 transporter.

Secondary Molecular Targets

Beyond NHE, HMA interacts with a range of other ion channels and receptors. This pleiotropic activity is crucial to consider when interpreting experimental results.

-

Viral Ion Channels : HMA is a recognized inhibitor of several viral ion channels, known as viroporins. It effectively blocks the cation-selective channels formed by HIV-1 Vpu protein, Hepatitis C virus (HCV) p7 protein, and the E proteins of Mouse Hepatitis Virus (MHV) and Human Coronavirus 229E (HCoV-229E).[1][2][9][13] This activity forms the basis of its antiviral properties.

-

Cardiac Ion Channels : Electrophysiology assays have shown that HMA can inhibit human cardiac ion channels, including hERG, Nav1.5, and Cav1.2, with IC₅₀ values of 3.3 µM, 30 µM, and 8.3 µM, respectively.[1][4]

-

Other Receptors : HMA also functions as an allosteric antagonist of adenosine A₂A receptors (Ki = 3.3 µM) and a positive allosteric modulator for the human GABA-A ρ1 receptor.[9][14]

-

Urokinase Plasminogen Activator (uPA) : Amiloride and its derivatives, including HMA, are known to inhibit uPA, a serine protease implicated in tumor cell invasion and metastasis.[10][15]

Pharmacological Effects and Key Research Applications

The multifaceted mechanism of action translates into a broad range of pharmacological effects, making HMA a valuable compound in several research domains.

Cancer Research

HMA exhibits potent and selective cytotoxicity against cancer cells.

-

Induction of Cell Death : By inducing intracellular acidification, HMA triggers apoptosis in various cancer cell lines, including leukemic and breast cancer cells.[1][2][5] Furthermore, it can engage a novel, non-apoptotic programmed necrotic cell death pathway that is dependent on reactive oxygen species (ROS) and lysosomal disruption.[9][15][16]

-

Tumor Selectivity : A critical feature of HMA is its selective action. Studies have shown it significantly reduces the viability of various breast cancer cell lines (MCF-7, MDA-MB-231, etc.) while having minimal effect on non-transformed epithelial cells and cardiomyocytes.[9][16] This selectivity is likely due to the higher reliance of cancer cells on active pH regulation.

Antiviral Research

HMA's ability to block viroporins underpins its broad-spectrum antiviral potential. It has been shown to inhibit the replication of MHV and HCoV-229E in cell culture with EC₅₀ values of 3.91 µM and 1.34 µM, respectively.[1][2][5] Its activity against the HIV-1 Vpu ion channel also inhibits the budding of virus-like particles.[9]

Cardiovascular and Neuroscience Applications

In models of ischemia-reperfusion injury, HMA protects against post-ischemic contractile dysfunction, suggesting a cardioprotective role.[9] Its modulation of GABA-A receptors provides a tool for neuropharmacological studies.[14]

Pharmacokinetic and In Vitro Efficacy Profile

Understanding the stability, permeability, and in vivo behavior of HMA is essential for designing and interpreting experiments.

| Parameter | Condition / Assay | Result | Source(s) |

| EC₅₀ (Antiviral) | HCoV-229E (L929 cells) | 1.34 µM | [1][2] |

| MHV (L929 cells) | 3.91 µM | [1][2] | |

| IC₅₀ (Ion Channels) | hERG (CHO cells) | 3.3 µM | [1][4] |

| Cav1.2 (EHK293 cells) | 8.3 µM | [1][4] | |

| Nav1.5 (EHK293 cells) | 30 µM | [1][4] | |

| Microsomal Stability | Human Liver (1 µM) | t₁/₂ = 73 min | [4] |

| Mouse Liver (1 µM) | t₁/₂ = 2.4 min | [4] | |

| Permeability | Caco-2 Cell Assay (20 µM) | Displays permeability | [1][4] |

| In Vivo (Mice) | Administration (2.5 mg/kg) | Intravenous (i.v.) | [4] |

| Key Findings | Short half-life, low oral bioavailability (4.5%) | [4] |

Experimental Methodologies and Protocols

To ensure scientific integrity, the protocols described herein are designed as self-validating systems.

Protocol: In Vitro Antiviral Plaque Reduction Assay (MHV)

This protocol details a standard method for quantifying the antiviral efficacy of HMA against coronaviruses like Mouse Hepatitis Virus (MHV).[13]

Objective: To determine the half-maximal effective concentration (EC₅₀) of HMA required to inhibit MHV replication in cultured cells.

Materials:

-

L929 fibroblast cells

-

Mouse Hepatitis Virus (MHV) stock

-

HMA stock solution (e.g., 10 mM in DMSO)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Crystal Violet staining solution (0.1% in 20% methanol)

Step-by-Step Methodology:

-

Cell Seeding: Plate L929 cells in 24-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C in 5% CO₂.

-

Virus Infection: Aspirate the culture medium. Infect the cells with MHV at a Multiplicity of Infection (MOI) of 0.01 for 1 hour at 37°C. This allows the virus to attach to and enter the cells.

-

Compound Addition: Prepare serial dilutions of HMA in culture medium (e.g., 10 µM, 7.5 µM, 5 µM, 2.5 µM, 1.25 µM, and a no-compound control). After the 1-hour infection period, remove the virus inoculum and add the HMA-containing media to the respective wells.

-

Incubation: Incubate the plates for 24 hours at 37°C in 5% CO₂ to allow for viral replication and plaque formation.

-

Staining: After incubation, carefully remove the media. Gently wash the cells with PBS. Add the crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

-

Quantification: Gently wash the wells with water to remove excess stain and allow the plates to dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percent reduction in plaques for each HMA concentration relative to the no-compound control. Plot the percent reduction against the HMA concentration and use regression analysis to determine the EC₅₀ value.

Caption: Workflow for an antiviral plaque reduction assay.

Safety, Handling, and Toxicology

HMA is classified as a toxic compound and must be handled with appropriate care.

-

Hazard Classification : Acute Toxicity, Category 3 (Oral, Dermal, Inhalation).[17]

-

Safety Statements : Toxic if swallowed, in contact with skin, or if inhaled.[17]

-

Personal Protective Equipment (PPE) : Always use protective gloves, clothing, and eye/face protection. Avoid breathing dust by using an appropriate respirator (e.g., type P2 or N95).[17]

Conclusion

5-(N,N-Hexamethylene)amiloride is far more than a simple amiloride derivative. Its potent and specific inhibition of the Na+/H+ exchanger provides an invaluable method for probing the roles of intracellular pH in cell physiology and pathology. Its pleiotropic effects on a wide range of other targets, including critical viral and cancer-related proteins, have established HMA as a versatile and powerful tool for drug development professionals and biomedical researchers. A thorough understanding of its chemical properties, complex mechanisms, and appropriate experimental handling is paramount to leveraging its full scientific potential.

References

-

Amiloride - Wikipedia. [Link]

-

5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator. Channels. [Link]

-

Amiloride - StatPearls - NCBI Bookshelf - NIH. [Link]

-

In Vitro Antimicrobial Activity of Amiloride Analogs Against Pseudomonas - CORE Scholar. [Link]

-

Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. Molecules. [Link]

-

Hexamethylene amiloride | C12H18ClN7O | CID 1794 - PubChem. [Link]

-

The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies - NIH. [Link]

-

Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication - PMC - PubMed Central. [Link]

-

Structure-Activity Relationship Study Identifies A Novel Lipophilic Amiloride Derivative That Induces Lysosome-Dependent Cell Death in Therapy-Resistant Breast Cancer Cells | bioRxiv. [Link]

-

Amiloride: A review - PMC - PubMed Central. [Link]

-

5-(N,N-Hexamethylene) Amiloride is an Effective Inhibitor of Na/H Exchange in Human Leucocytes - Portland Press. [Link]

-

Structure of amiloride, cariporide and hexamethylene amiloride (HMA)... - ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Hexamethylene amiloride | C12H18ClN7O | CID 1794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. abmole.com [abmole.com]

- 7. Amiloride: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. portlandpress.com [portlandpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Hexamethylene amiloride blocks E protein ion channels and inhibits coronavirus replication - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-(N, N-Hexamethylene) amiloride is a GABA-A ρ1 receptor positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. The Cationic Amphiphilic Drug Hexamethylene Amiloride Eradicates Bulk Breast Cancer Cells and Therapy-Resistant Subpopulations with Similar Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemicalbook.com [chemicalbook.com]

The Advent of a Potent NHE Inhibitor: A Technical Guide to the Discovery and Synthesis of 5-(N,N-hexamethylene)amiloride

This guide provides a comprehensive technical overview of 5-(N,N-hexamethylene)amiloride (5-H-Amiloride), a potent and widely utilized inhibitor of the sodium-hydrogen exchanger (NHE). Geared towards researchers, scientists, and professionals in drug development, this document delves into the scientific rationale behind its discovery, a detailed methodology for its chemical synthesis, and practical, field-proven protocols for its application in experimental settings.

Introduction: The Quest for Specificity in Ion Transport Inhibition

The regulation of intracellular pH (pHi) is a fundamental process essential for a myriad of cellular functions, from enzyme activity and cell proliferation to apoptosis. A key player in this intricate homeostatic mechanism is the Na+/H+ exchanger (NHE), a family of integral membrane proteins that mediate the electroneutral exchange of extracellular sodium ions for intracellular protons. The ubiquitous NHE1 isoform, in particular, has been implicated in various pathophysiological conditions, including cardiac ischemia-reperfusion injury and cancer progression, making it a compelling target for therapeutic intervention.

Amiloride, a potassium-sparing diuretic, was one of the first compounds identified to inhibit NHE.[1] However, its clinical utility as a specific NHE inhibitor is limited by its modest potency and lack of selectivity, as it also targets the epithelial sodium channel (ENaC) and other ion transporters. This prompted a concerted effort in the 1980s to synthesize and characterize a series of amiloride analogs with improved potency and selectivity for the NHE.

The pioneering work of researchers like Edward J. Cragoe Jr. and Thomas R. Kleyman was instrumental in elucidating the structure-activity relationships (SAR) of amiloride derivatives.[2] Their systematic modifications of the amiloride scaffold revealed that substitutions at the 5-amino position of the pyrazine ring could dramatically enhance inhibitory activity against the Na+/H+ exchanger.[3] Specifically, the addition of hydrophobic groups at this position was found to significantly increase potency.[2][4] This line of investigation directly led to the development of 5-(N,N-hexamethylene)amiloride (this compound or HMA), a compound that proved to be substantially more potent than its parent molecule in blocking NHE activity.[3]

The Molecular Logic of this compound's Enhanced Potency

The enhanced inhibitory effect of this compound on the Na+/H+ exchanger is a direct consequence of the structural modification at the 5-amino position. The addition of the bulky and hydrophobic hexamethylene group creates a more favorable interaction with the amiloride-binding site on the NHE protein.

Caption: Enhanced binding of this compound to the NHE.

The hexamethylene moiety is thought to occupy a hydrophobic pocket within the exchanger, leading to a higher affinity and more potent inhibition compared to the unsubstituted amino group of amiloride. The guanidino group remains essential for the core interaction with the transporter.[3] This targeted modification exemplifies a successful application of medicinal chemistry principles to improve the pharmacological profile of a lead compound.

Chemical Synthesis of 5-(N,N-hexamethylene)amiloride

The synthesis of this compound is a multi-step process that builds upon the foundational chemistry of pyrazine derivatives. The following protocol outlines a representative synthetic route, commencing from a commercially available starting material.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Amidation of Methyl 3,5-diamino-6-chloropyrazine-2-carboxylate

-

To a solution of methyl 3,5-diamino-6-chloropyrazine-2-carboxylate in a suitable aprotic solvent such as methanol, add a solution of guanidine (prepared by treating guanidine hydrochloride with a base like sodium methoxide).

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting crude product, 3,5-diamino-6-chloro-N-(diaminomethylene)pyrazine-2-carboxamide (amiloride), by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Step 2: Nucleophilic Aromatic Substitution with Hexamethyleneimine

-

Dissolve the amiloride obtained from Step 1 in an appropriate high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add an excess of hexamethyleneimine to the solution.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. The progress of the reaction can be monitored by TLC or high-performance liquid chromatography (HPLC).

-

After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.

-

Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it under vacuum.

-

Further purify the crude 5-(N,N-hexamethylene)amiloride by recrystallization or column chromatography on silica gel to obtain the final product of high purity.

Note: This is a generalized protocol. Specific reaction conditions, such as solvent choice, temperature, and reaction time, may require optimization for best results.

Biological Activity and Applications

This compound is a versatile pharmacological tool with a range of biological activities, primarily centered around its potent inhibition of the Na+/H+ exchanger.

Quantitative Data on Inhibitory Activity

| Target | IC50 / Ki | Cell Line / System | Reference |

| Na+/H+ Exchanger (NHE) | |||

| NHE1 | Ki: 0.013 - 2.4 µM | Various | [3] |

| Viral Ion Channels | |||

| HIV-1 Vpu | Inhibits at 50 µM | HeLa cells | [5] |

| Hepatitis C Virus (HCV) p7 | Blocks channel activity | - | [5] |

| Mouse Hepatitis Virus (MHV) | EC50: 3.91 µM | L929 cells | [6] |

| Human Coronavirus 229E | EC50: 1.34 µM | L929 cells | [6] |

| Other Ion Channels | |||

| hERG | IC50: 3.3 µM | CHO cells | [6] |

| Nav1.5 | IC50: 30 µM | HEK293 cells | [6] |

| Cav1.2 | IC50: 8.3 µM | HEK293 cells | [6] |

| ASIC3 | 51% inhibition at 20 µM | - | [3] |

| Other Receptors | |||

| Adenosine A2A Receptor | Ki: 3.3 µM (allosteric antagonist) | - | [5] |

Key Research Applications

-

Studying NHE Function: Due to its high potency, this compound is extensively used as a pharmacological probe to investigate the physiological and pathophysiological roles of the Na+/H+ exchanger in various cell types and disease models.

-

Cancer Research: The acidic tumor microenvironment is partly maintained by the hyperactivity of NHE1. This compound has been shown to induce apoptosis in leukemic cells and is being investigated for its potential as an anti-cancer agent.[6]

-

Virology: this compound has demonstrated inhibitory effects on the ion channels of several viruses, including HIV-1 and coronaviruses, suggesting a potential avenue for antiviral drug development.[5][6]

-

Cardiovascular Research: The role of NHE in cardiac ischemia-reperfusion injury is well-established. This compound has been used in experimental models to study the effects of NHE inhibition in this context.

Experimental Protocols: A Practical Guide

The following protocols provide a detailed, step-by-step methodology for a key experiment utilizing this compound.

Measurement of Na+/H+ Exchanger (NHE1) Activity using the pH-sensitive fluorescent dye BCECF-AM

This protocol describes a method to measure the activity of the NHE1 transporter by monitoring the recovery of intracellular pH (pHi) after an acid load in cultured cells.

Materials:

-

Cultured mammalian cells expressing NHE1 (e.g., fibroblasts, epithelial cells)

-

2',7'-Bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer

-

Ammonium chloride (NH4Cl)

-

Nigericin

-

High potassium buffer (for calibration)

-

5-(N,N-hexamethylene)amiloride (this compound)

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities

Protocol Workflow:

Caption: Workflow for NHE1 activity assay.

Step-by-Step Procedure:

-

Cell Preparation: Seed cells on a suitable culture plate (e.g., 96-well black-walled, clear-bottom plate for plate reader assays) and allow them to adhere and grow to a confluent monolayer.

-

Dye Loading: a. Prepare a stock solution of BCECF-AM in high-quality, anhydrous DMSO. b. Dilute the BCECF-AM stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 2-5 µM. c. Wash the cells once with the buffer and then incubate them with the BCECF-AM loading solution for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells three times with the buffer to remove extracellular dye.

-

Acid Loading (Ammonium Chloride Prepulse Technique): a. Incubate the BCECF-AM-loaded cells in a buffer containing 20 mM NH4Cl for 5-10 minutes. This will cause an initial alkalinization followed by a rapid acidification upon removal of the NH4Cl. b. To initiate the acid load, rapidly remove the NH4Cl-containing buffer and replace it with a sodium-free buffer (e.g., substituting sodium with N-methyl-D-glucamine) to prevent immediate recovery.

-

Monitoring pHi Recovery: a. To measure NHE1 activity, replace the sodium-free buffer with a sodium-containing buffer. This will initiate pHi recovery mediated by NHE1. b. Immediately begin recording the fluorescence intensity at two excitation wavelengths (typically around 490 nm and 440 nm) and a single emission wavelength (around 535 nm) over time. c. For inhibitor studies, the sodium-containing buffer should also contain the desired concentration of this compound or other inhibitors. A vehicle control (e.g., DMSO) should be run in parallel.

-

Calibration: a. At the end of each experiment, perform an in situ calibration to convert the fluorescence ratio to pHi values. b. Expose the cells to a series of high-potassium buffers of known pH (e.g., ranging from pH 6.0 to 8.0) in the presence of the protonophore nigericin (5-10 µM). Nigericin equilibrates the intracellular and extracellular pH. c. Record the fluorescence ratios at each known pH to generate a calibration curve.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) for each time point. b. Use the calibration curve to convert the fluorescence ratios to pHi values. c. The rate of pHi recovery (dpHi/dt) is a measure of NHE1 activity. Compare the rates of recovery in the presence and absence of this compound to determine its inhibitory effect.

Conclusion

5-(N,N-hexamethylene)amiloride represents a significant advancement in the field of ion transport pharmacology. Its discovery, guided by a systematic exploration of the structure-activity relationships of amiloride, has provided researchers with a potent and relatively specific tool to investigate the multifaceted roles of the Na+/H+ exchanger. The synthetic route to this compound is well-established, and its application in well-defined experimental protocols, such as the one detailed in this guide, continues to contribute to our understanding of cellular physiology and the development of novel therapeutic strategies for a range of diseases. As research into the intricate world of ion transport continues, the legacy of this compound as a key pharmacological probe is secure.

References

-

Vigne, P., Frelin, C., Cragoe, E. J., Jr, & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular pharmacology, 25(1), 131–136. [Link]

-

Buckley, B. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]

-

Kleyman, T. R., & Cragoe, E. J., Jr. (1988). Amiloride and its analogs as tools in the study of ion transport. The Journal of membrane biology, 105(1), 1–21. [Link]

-

Wikipedia contributors. (2023, December 14). Amiloride. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]

-

Matthews, H., Ranson, M., Tyndall, J. D., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760–6766. [Link]

-

Labelle, E. F., Woodard, P. L., & Cragoe, E. J., Jr. (1984). The interaction of amiloride analogues with the Na+/H+ exchanger in kidney medulla microsomes. Biochimica et biophysica acta, 778(1), 129–138. [Link]

-

David, P., Mayan, H., Cragoe, E. J., Jr, & Karlish, S. J. (1993). Structure-activity relations of amiloride derivatives, acting as antagonists of cation binding on Na+/K(+)-ATPase. Biochimica et biophysica acta, 1146(1), 59–64. [Link]

Sources

- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amiloride and Its Analogs: Unique Cation Transport Inhibitors - Google 圖書 [books.google.com.hk]

- 3. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amiloride and its analogs as tools in the study of ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cation transport probes: the amiloride series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. zoology.ubc.ca [zoology.ubc.ca]

5-(N,N-Hexamethylene)amiloride (5-HMA): A Technical Guide to its Application as a Selective Na⁺/H⁺ Exchanger Inhibitor and Differential Control Compound

Abstract

This technical guide provides an in-depth analysis of 5-(N,N-hexamethylene)amiloride (5-HMA), a critical tool for researchers in cell physiology and drug development. While sometimes miscategorized as a simple "inactive control," the reality of 5-HMA's pharmacology is more nuanced and powerful. This document clarifies that 5-HMA is a potent and selective inhibitor of the Na⁺/H⁺ exchanger (NHE), particularly the NHE1 isoform. Its true value in experimental design lies in its minimal activity against other amiloride-sensitive targets, such as the epithelial sodium channel (ENaC). This selectivity makes 5-HMA an exemplary differential control compound, enabling researchers to precisely dissect and attribute cellular phenomena to NHE1 activity. This guide will detail the structure-activity relationship of amiloride analogs, provide validated experimental protocols for measuring NHE1 function using 5-HMA, and discuss critical off-target considerations to ensure robust and reliable scientific outcomes.

The Principle of Controls: Why "Inactive" Isn't Always the Point

In experimental science, controls are the bedrock of validity, providing benchmarks to ensure results are due to the variable being tested.[1] Negative controls, often a vehicle like DMSO, are expected to produce no effect and establish a baseline.[2][3] Positive controls are treatments with a known effect, confirming the assay is working.[4]

However, when investigating a drug target that belongs to a family of related proteins, a more sophisticated tool is required: the differential control . Amiloride and its analogs target several distinct ion transporters. A key challenge is to determine whether an observed biological effect is due to the inhibition of the Na⁺/H⁺ exchanger (NHE) or the epithelial sodium channel (ENaC).

This is where 5-HMA provides its unique utility. It is not universally "inactive." Instead, it is highly active against NHE1 but largely inactive against ENaC.[5] By comparing the effects of a pan-inhibitor like amiloride with a selective inhibitor like 5-HMA, a researcher can confidently attribute specific outcomes to the inhibition of NHE1.

The Amiloride Family: A Tale of Structure and Selectivity

The pharmacological activity of amiloride analogs is dictated by specific chemical modifications to the pyrazine ring core. Understanding this structure-activity relationship (SAR) is fundamental to selecting the correct tool for an experiment.

The parent molecule, amiloride, possesses a guanidino group which is essential for its activity.[6] However, substitutions at the 5-amino position dramatically alter target selectivity and potency.

-

NHE1 Potency: Adding bulky alkyl groups to the 5-amino position, such as the hexamethylene ring in 5-HMA or the ethyl-isopropyl groups in 5-(N-ethyl-N-isopropyl)amiloride (EIPA), can increase the potency against NHE1 by over 100-fold compared to amiloride.

-

ENaC Potency: ENaC inhibition is enhanced by different modifications. For instance, adding a benzyl group to the terminal nitrogen of the guanidino moiety (creating benzamil) significantly increases ENaC blocking activity.[7]

5-HMA's hexamethylene substitution makes it a potent NHE1 inhibitor while conferring minimal activity toward ENaC, establishing its role as a selective compound.[5][8]

Quantitative Pharmacology of 5-HMA

To effectively design experiments, it is crucial to understand the quantitative differences in potency between amiloride analogs. While 5-HMA is often used as a benchmark for potent NHE1 inhibition, its precise IC₅₀ can vary by cell type and assay conditions. However, its selectivity profile relative to other amiloride-sensitive targets is well-established.

| Compound | Primary Target | Secondary Target(s) | Typical IC₅₀ (NHE1) | Notes |

| Amiloride | ENaC, NHE | uPAR, T-type Ca²⁺ channels | Low µM range | The parent compound; lacks high selectivity.[8] |

| EIPA | NHE1 | ENaC (moderate) | High nM to low µM range | A widely used potent NHE1 inhibitor, often more potent than amiloride.[9] |

| 5-HMA | NHE1 | ENaC (minimal) , uPA | High nM range | Potent and selective for NHE1 over ENaC, making it an excellent differential control.[5][10] |

| Benzamil | ENaC | NHE (moderate) | Higher µM range | Primarily used as a potent ENaC blocker.[11] |

Experimental Workflow: Validating NHE1 Activity with 5-HMA

A primary function of NHE1 is to mediate recovery from intracellular acidosis by extruding a proton in exchange for an extracellular sodium ion. A common and robust method for measuring this activity is to monitor intracellular pH (pHi) changes using a ratiometric fluorescent dye like BCECF-AM.[12]

This protocol provides a self-validating system by including a vehicle control (baseline), a positive control for NHE1 inhibition (5-HMA), and the test compound.

Detailed Protocol: Intracellular pH Recovery Assay

Objective: To measure NHE1-mediated pHi recovery following an induced acid load and test the effect of an experimental compound.

Materials:

-

Cells expressing NHE1 (e.g., CHO, HEK293, or cell line of interest)

-

BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)[13]

-

High-quality, anhydrous DMSO

-

HEPES-buffered saline solution (HHBS) or similar physiological buffer

-

NH₄Cl for acid-loading

-

5-HMA, EIPA, or other control inhibitors

-

Fluorescence plate reader or microscope capable of ratiometric measurement (Ex: ~490nm / ~440nm, Em: ~535nm)[12]

Procedure:

-

Cell Preparation: Plate cells on a suitable plate (e.g., 96-well black, clear bottom) to achieve 80-90% confluency on the day of the assay.[14]

-

BCECF-AM Dye Loading: a. Prepare a 1-5 mM stock solution of BCECF-AM in DMSO.[14] b. Dilute the stock solution in HHBS to a final working concentration of 3-5 µM.[13] c. Remove growth media from cells, wash once with HHBS, and add the BCECF-AM loading solution. d. Incubate for 30-60 minutes at 37°C, protected from light.[14][15]

-

Wash and Compound Incubation: a. Wash the cells three times with HHBS to remove extracellular dye and allow for complete de-esterification of the intracellular dye.[13][15] b. Add HHBS containing the appropriate compounds:

- Group 1: Vehicle (e.g., 0.1% DMSO)

- Group 2: Positive Control (e.g., 10 µM 5-HMA)

- Group 3: Test Compound (at desired concentration) c. Incubate for 10-20 minutes to allow compounds to take effect.

-

Acid Loading and Measurement: a. Place the plate in the fluorescence reader and begin baseline recording of the 490/440 fluorescence ratio. b. To induce acidosis, perfuse or add a buffer containing NH₄Cl (e.g., 20 mM) for 3-5 minutes. This will cause an initial alkalinization followed by a rapid acidification upon its removal. c. Remove the NH₄Cl buffer and replace it with a Na⁺-containing HHBS (with the respective compounds). This initiates NHE1-mediated pHi recovery. d. Record the fluorescence ratio over time (e.g., every 15-30 seconds for 5-10 minutes) as the cells recover from the acid load.[14]

-

Data Analysis: a. Convert the fluorescence ratio to pHi values using an in-situ calibration curve (typically performed using buffers of known pH in the presence of a H⁺/K⁺ ionophore like nigericin).[13] b. Calculate the initial rate of pHi recovery (dpH/dt) for the first 1-2 minutes after Na⁺ re-addition. c. Compare the recovery rates between the groups. A potent NHE1 inhibitor like 5-HMA should significantly block the pHi recovery compared to the vehicle control.

Critical Considerations and Off-Target Activities

No pharmacological tool is perfect. Acknowledging the known off-target activities of 5-HMA is essential for rigorous experimental design and data interpretation.

-

Urokinase-type Plasminogen Activator (uPA): Like its parent compound amiloride, 5-HMA is also an inhibitor of uPA, a serine protease involved in cancer cell invasion and metastasis.[8][16][17] If the biological system under study involves pathways sensitive to uPA, this confounding activity must be considered. Recent studies have developed amiloride analogs that are highly selective for NHE1 over uPA, and vice-versa, providing further tools to dissect these pathways.[10][18][19]

-

GABA-A Receptors: 5-HMA has been shown to act as a positive allosteric modulator of GABA-A ρ1 receptors, an effect not observed with analogs like benzamil where the guanidine group is modified.[11] This is most relevant in neuroscience applications or when studying neuronal cell types.

-

Cardiac Ion Channels: At low micromolar concentrations, 5-HMA can inhibit other ion channels, including hERG (IC₅₀ ~3.3 µM) and Nav1.5 (IC₅₀ ~30 µM).[20] It is therefore critical to use the lowest effective concentration of 5-HMA to maximize its selectivity for NHE1 and to be cautious when interpreting data from electrophysiologically active cells like cardiomyocytes.

Conclusion

5-(N,N-hexamethylene)amiloride is a powerful and indispensable tool for cell biologists and pharmacologists. Its value is derived not from being "inactive," but from its potent and selective inhibition of the Na⁺/H⁺ exchanger, NHE1, relative to the epithelial sodium channel, ENaC. When used correctly as a differential control , 5-HMA allows researchers to perform elegant experiments that can definitively link cellular processes, such as pH regulation, migration, and proliferation, to the specific activity of NHE1. By understanding its structure-activity relationship, applying it in validated protocols, and remaining mindful of its potential off-target effects, scientists can leverage 5-HMA to generate clear, trustworthy, and high-impact data.

References

-

Vigne, P., Frelin, C., Cragoe, E. J., Jr, & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular Pharmacology, 25(1), 131–136. [Link]

-